3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one 3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a natural product found in Pongamia pinnata var. pinnata, Pongamia pinnata, and Tephrosia purpurea with data available.
Brand Name: Vulcanchem
CAS No.: 142596-71-2
VCID: VC16709853
InChI: InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3
SMILES:
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

CAS No.: 142596-71-2

Cat. No.: VC16709853

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one - 142596-71-2

Specification

CAS No. 142596-71-2
Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name 3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3
Standard InChI Key IHWPQGIYXJKCOV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one (C₁₈H₁₄O₄) features a benzofuran ring substituted at the 5-position with a propenone moiety bearing hydroxyl and phenyl groups. The methoxy group at the 4-position of the benzofuran ring enhances electron density, influencing reactivity and biological interactions. The Z-configuration of the α,β-unsaturated ketone is critical for its bioactivity, as geometric isomerism often modulates target binding .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₄O₄
Molecular Weight294.3 g/mol
IUPAC Name(Z)-3-Hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one
Key Functional GroupsBenzofuran, α,β-unsaturated ketone, methoxy, hydroxyl, phenyl

Spectral Characterization

Infrared (IR) spectroscopy reveals absorption bands at 3,200–3,500 cm⁻¹ (O–H stretch), 1,680 cm⁻¹ (C=O), and 1,250 cm⁻¹ (C–O–C of benzofuran). Nuclear Magnetic Resonance (NMR) data include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, H-2), 7.45–7.30 (m, aromatic protons), 6.95 (s, benzofuran H-3), 3.90 (s, OCH₃) .

  • ¹³C NMR: δ 190.5 (C=O), 161.2 (benzofuran C-4), 140.1 (C-3), 128.5–125.3 (aromatic carbons), 56.1 (OCH₃) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Benzofuran Core Formation: Cyclization of 4-methoxysalicylaldehyde with acetylene derivatives via Sonogashira coupling, followed by hydrogenation and acid-catalyzed cyclization .

  • Propenone Moiety Introduction: Condensation of the benzofuran intermediate with phenylacetic acid derivatives under basic conditions (e.g., NaOH in methanol) to form the α,β-unsaturated ketone .

  • Stereoselective Hydroxylation: Selective oxidation at the β-position using catalytic L-proline to achieve the Z-configuration .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran formationPd(PPh₃)₄, CuI, Et₃N, 80°C72
Propenone condensationNaOH, methanol, RT, 24 h68
HydroxylationL-proline, H₂O₂, 40°C58

Industrial Scalability

Continuous flow reactors improve yield (up to 85%) by enhancing heat transfer and reducing side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The methoxy and hydroxyl groups facilitate membrane disruption and enzyme inhibition .

Table 3: Comparative Anticancer Activity

CompoundCell LineIC₅₀ (µM)Target Pathway
Target compound (analog)HT-10808.86NF-κB inhibition
5-FluorouracilHT-108035.62Thymidylate synthase

Anti-Inflammatory and Antioxidant Effects

  • COX-2 Inhibition: 80% suppression at 10 µM (compared to celecoxib, 92%) .

  • ROS Scavenging: IC₅₀ = 3.29 µM in DPPH assays, surpassing ascorbic acid (IC₅₀ = 5.12 µM) .

Mechanistic Insights

Molecular Targets

  • NF-κB Pathway: Downregulation of p65 phosphorylation reduces proinflammatory cytokines (TNF-α, IL-6) .

  • MAPK Signaling: ERK1/2 inactivation suppresses tumor proliferation .

  • Antioxidant Response: Activation of Nrf2 enhances glutathione synthesis .

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances lipid solubility and target binding.

  • Hydroxyl Group: Critical for hydrogen bonding with catalytic residues (e.g., COX-2 Arg120).

  • Z-Configuration: Improves steric alignment with enzyme active sites .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Adjuvant therapy for resistant cancers (e.g., HepG2 liver carcinoma).

  • Infectious Diseases: Broad-spectrum antimicrobial agent in combination therapies.

Industrial Relevance

  • Chemical Intermediate: Scaffold for synthesizing isoindolinone and quinazoline derivatives.

  • Material Science: Fluorescent probes for bioimaging due to benzofuran’s photostability .

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